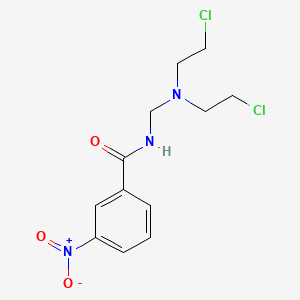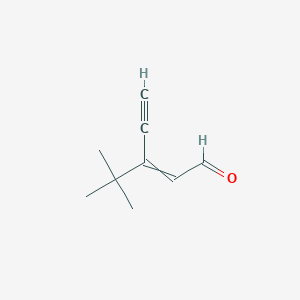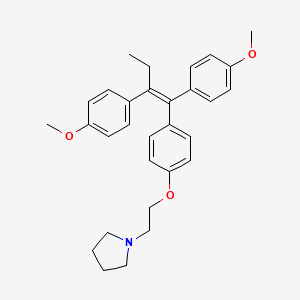![molecular formula C16H18O B14674714 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one CAS No. 36479-88-6](/img/structure/B14674714.png)
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique bicyclic structure, which includes a camphor backbone modified with a methylphenyl group. It has been widely studied for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one typically involves the condensation of camphor with 4-methylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the camphor and the benzaldehyde. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methylphenyl group can be further functionalized with various substituents.
Scientific Research Applications
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one has been extensively studied for its applications in:
Chemistry: It is used as a model compound in organic synthesis and reaction mechanism studies.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as hormone receptors. It has been shown to exhibit estrogenic activity by binding to estrogen receptors and modulating their activity . This interaction can lead to alterations in gene expression and cellular functions, contributing to its endocrine-disrupting effects.
Comparison with Similar Compounds
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one is similar to other camphor derivatives, such as:
3-Benzylidene camphor: Another camphor derivative with a benzylidene group, known for its UV-absorbing properties.
4-Methylbenzylidene camphor: A closely related compound with similar chemical structure and applications.
Bicyclo[2.2.1]heptan-2-one derivatives: A class of compounds with a similar bicyclic structure, used in various chemical and industrial applications.
In comparison, this compound stands out due to its specific substitution pattern and unique combination of chemical and biological properties.
Properties
CAS No. |
36479-88-6 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H18O/c1-11-3-5-12(6-4-11)9-14-13-7-8-16(2,10-13)15(14)17/h3-6,9,13H,7-8,10H2,1-2H3 |
InChI Key |
MGTNSXYSDXKKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3CCC(C3)(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


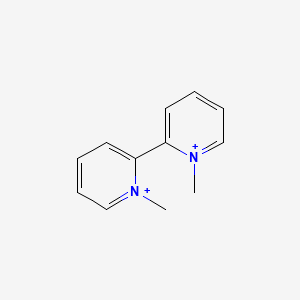
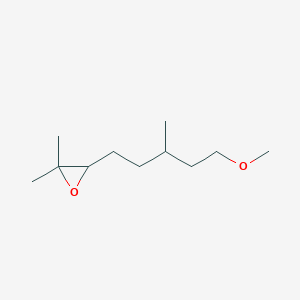


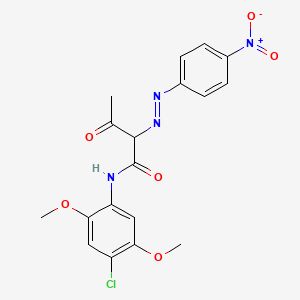
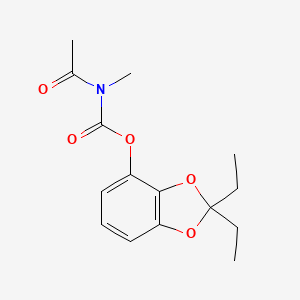
![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
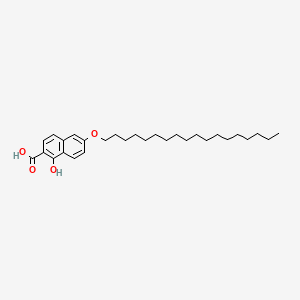
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)

